molecular formula C21H18FNO4 B2431561 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938031-09-5

3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2431561
CAS No.: 938031-09-5
M. Wt: 367.376
InChI Key: OJNVPUAWDMFXJS-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C21H18FNO4 and its molecular weight is 367.376. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenyl)-2-(2-methoxyethylamino)-6-methylfuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4/c1-12-6-5-8-14-18(12)27-21(24)17-16(13-7-3-4-9-15(13)22)20(26-19(14)17)23-10-11-25-2/h3-9,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVPUAWDMFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one is a member of the furochromone family, which is recognized for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furochromone core : A fused furan and chromone system.
  • Substituents : A fluorophenyl group and a methoxyethylamino moiety, which may influence its biological activity.

Antioxidant Activity

Research indicates that furochromones exhibit significant antioxidant properties. The presence of the fluorine atom in the phenyl ring enhances electron-withdrawing effects, potentially increasing radical scavenging activity. In vitro studies have demonstrated that derivatives of furochromones can effectively neutralize free radicals, contributing to their protective effects against oxidative stress .

Enzyme Inhibition

  • Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies report IC50 values indicating moderate inhibition, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Cyclooxygenase (COX) Inhibition : The compound has shown moderate inhibitory effects on COX-2, an enzyme involved in inflammatory processes. This suggests potential anti-inflammatory applications .
  • Lipoxygenase (LOX) Inhibition : The compound also inhibits lipoxygenases (LOX-5 and LOX-15), which are involved in the metabolism of arachidonic acid to leukotrienes, mediators of inflammation .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Results indicate that certain derivatives possess significant cytotoxicity, suggesting their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound are primarily attributed to:

  • Molecular Docking Studies : Computational studies have shown that the compound interacts with key residues in target enzymes through hydrogen bonding and hydrophobic interactions. This interaction is likely responsible for its inhibitory effects on cholinesterases and cyclooxygenases .
  • Electrophilicity of Substituents : The presence of electron-withdrawing groups like fluorine enhances the electrophilic character of the molecule, facilitating interactions with nucleophilic sites on enzymes and biological macromolecules .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of furochromone derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .
  • Anti-inflammatory Potential : Another study focused on the anti-inflammatory properties of furochromones in an experimental model of arthritis. The results demonstrated significant reductions in inflammatory markers and improved joint function .

Data Summary

Biological ActivityTarget Enzyme/Cell LineIC50 Values (μM)References
AChE InhibitionAChE19.2
BChE InhibitionBChE13.2
COX-2 InhibitionCOX-2Moderate
LOX-15 InhibitionLOX-15Moderate
CytotoxicityMCF-7Significant

Scientific Research Applications

Research indicates that furocoumarins exhibit a range of biological activities, including:

  • Antibacterial : The compound has shown potential against various bacterial strains.
  • Antifungal : Preliminary studies suggest efficacy against fungal pathogens.
  • Antitumor : The structural modifications may enhance its interaction with proteins involved in cancer pathways.

Summary of Synthesis Techniques

MethodDescription
Condensation ReactionsCombines aromatic aldehydes with malononitrile
Cyclization ProcessesPromotes formation of furan-chromene structures
Functionalization TechniquesEnhances biological activity through structural modifications

Antitumor Activity

A study conducted by Vosooghi et al. (2010) demonstrated that halogenated furocoumarins exhibited enhanced cytotoxicity against human tumor cells. The introduction of fluorine substituents was shown to significantly increase growth inhibition rates in vitro.

Antibacterial Properties

Research published in Frontiers in Chemistry highlighted the antibacterial properties of structurally similar compounds, suggesting that modifications such as those seen in 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one could lead to improved efficacy against resistant bacterial strains.

Antifungal Efficacy

Preliminary investigations into the antifungal properties revealed that compounds within the same class could inhibit fungal growth significantly, warranting further exploration into the specific mechanisms by which this compound operates.

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